Leucomycin U

Drug Metabolism Pharmacokinetics Metabolite Profiling

Quantitation of josamycin in biological matrices is confounded by its major circulating metabolite, deisovaleryl josamycin, which retains antimicrobial activity and interferes with both microbiological and LC-MS/MS assays. Leucomycin U (CAS 31642-61-2) resolves this analytical challenge as a certified reference standard. • Authentic standard for LC-MS/MS quantitation of the primary josamycin metabolite in plasma, urine, and tissue homogenates • EP Impurity F for HPLC/UPLC method development, validation, and batch-release testing per ICH guidelines • Esterase-resistant endpoint marker for macrolide prodrug stability and esterase activity assays Supplied with full Certificate of Analysis. For research use only.

Molecular Formula C37H61NO14
Molecular Weight 743.9 g/mol
CAS No. 31642-61-2
Cat. No. B14762814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin U
CAS31642-61-2
Molecular FormulaC37H61NO14
Molecular Weight743.9 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(50-24(5)40)18-28(42)47-21(2)13-11-10-12-14-26(20)41)52-36-31(43)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(44)23(4)48-29/h10-12,14,16,20-23,25-27,29-36,41,43-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1
InChIKeyVMPKXDLYZIGGMM-MXYURFFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deisovaleryl Josamycin: Macrolide Metabolite and Reference Standard


Deisovaleryl josamycin (4''-deisovaleryljosamycin; leucomycin U) is a 16-membered macrolide antibiotic that constitutes the primary hydrolytic metabolite of the parent drug josamycin (leucomycin A3), formed via enzymatic or chemical cleavage of the 4''-O-isovaleryl ester group [1]. Identified as a major circulating active metabolite in both rats and dogs following josamycin administration, it contributes significantly to the overall antimicrobial activity measured in microbiological assays [2][3]. As a naturally occurring derivative within the leucomycin complex, it retains the core macrolide lactone ring substituted with a mycaminose-mycarose disaccharide but lacks the isovaleryl side chain, a structural distinction that defines its physicochemical and chromatographic behavior relative to the parent compound [4].

Deisovaleryl Josamycin: Substitution Limitations


Generic substitution or simple structural extrapolation is precluded because deisovaleryl josamycin is not an equipotent isostere of the parent josamycin. Critically, deisovaleryl josamycin is a distinct chemical entity with a unique metabolic origin and analytical detection profile: it is formed endogenously from josamycin via esterase-mediated hydrolysis and can accumulate as a major active metabolite in vivo [1]. In microbiological assays, this metabolic conversion confounds accurate quantitation of the parent drug, as deisovaleryl josamycin and other active metabolites contribute to the total measured activity [2]. Furthermore, its stability toward esterase hydrolysis differs fundamentally from josamycin, which is rapidly hydrolyzed to this very metabolite by rat liver homogenate and bacterial esterases [3]. Therefore, substituting deisovaleryl josamycin for josamycin—or any other 16-membered macrolide—without accounting for its distinct metabolic identity, assay interference potential, and enzymatic lability profile would compromise experimental reproducibility and data interpretation in both analytical and pharmacological studies.

Deisovaleryl Josamycin: Quantitative Evidence Guide


Major Metabolite Identification Across Species

Deisovaleryl josamycin is unambiguously identified as a principal circulating metabolite of josamycin. In rats, it is reported as a main metabolite in urine following josamycin administration [1]. In dogs, josamycin is metabolized to four main metabolites, one of which is deisovaleryl josamycin, alongside hydroxylated josamycin and two unidentified metabolites [2]. This cross-species metabolic consistency confirms its relevance as a key biotransformation product for preclinical and analytical studies.

Drug Metabolism Pharmacokinetics Metabolite Profiling

Microbiological Assay Interference

In a comparative study of HPLC and microbiological assays for josamycin in rat serum, the presence of antimicrobially active metabolites, notably deisovaleryl josamycin, led to a significant overestimation of josamycin concentrations by the microbiological method [1]. The discrepancy between the two assays was attributed to the fact that the microbiological assay measured both the parent drug and its active metabolites, whereas HPLC specifically quantified josamycin. This indicates that deisovaleryl josamycin is not merely an inactive metabolite but retains sufficient antibacterial activity to interfere with assay results.

Bioanalysis Microbiological Assay Pharmacokinetic Modeling

Esterase Hydrolysis Resistance

Deisovaleryl josamycin demonstrates resistance to further hydrolysis by the same esterases that rapidly convert josamycin to deisovaleryl josamycin. Specifically, rat liver homogenate and bacterial esterase hydrolyze josamycin to 4''-deisovaleryljosamycin, but deisovaleryl josamycin itself is resistant to these enzymes [1]. This differential enzymatic lability establishes deisovaleryl josamycin as a terminal metabolite in this hydrolytic pathway.

Drug Stability In Vitro Metabolism Enzymatic Hydrolysis

Antimicrobial Activity Retention

While direct MIC data for deisovaleryl josamycin are sparse, the antimicrobial activity of its parent compound, josamycin, is well-documented against Gram-positive pathogens such as S. aureus and S. pneumoniae [1]. Notably, a related hydroxylated derivative of josamycin (3'''-hydroxyjosamycin) exhibits 2- to 5-fold reduced activity compared to josamycin [2]. This class-level inference suggests that deisovaleryl josamycin, as a distinct metabolite, likely retains significant but not identical antibacterial potency, which is why it interferes in microbiological assays.

Antibacterial Activity Structure-Activity Relationship Macrolide SAR

Impurity Reference Standard

Deisovaleryl josamycin is formally listed and commercially available as 'Josamycin - Impurity F' (also synonymized as Leucomycin V or 4''-deisovaleryljosamycin) [1]. It serves as a certified reference standard for the identification and quantification of related substances in josamycin drug substance and finished pharmaceutical products. The compound's distinct chromatographic retention and UV spectral properties relative to josamycin enable its use as a system suitability marker in validated HPLC methods.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Deisovaleryl Josamycin: Application Scenarios


Metabolite Identification and Pharmacokinetic Profiling

Given its confirmed identity as a major urinary metabolite in rats and dogs following josamycin administration [1], deisovaleryl josamycin is indispensable for studies investigating the absorption, distribution, metabolism, and excretion (ADME) of josamycin. Its use as an authentic standard enables accurate LC-MS/MS quantitation of this specific metabolite, distinguishing it from other biotransformation products and the parent drug. This is particularly critical for interpreting systemic exposure data and for species-specific metabolism comparisons in preclinical drug development.

Microbiological Assay Interference Correction

As demonstrated by the discrepancy between HPLC and microbiological assay results for josamycin in rat serum [2], deisovaleryl josamycin contributes to the total antimicrobial activity measured by bioassays. Researchers can utilize a pure reference standard of deisovaleryl josamycin to calibrate microbiological assays, determine its relative potency factor, and apply mathematical corrections to obtain true josamycin concentrations. This ensures that pharmacokinetic models are not confounded by metabolite interference, leading to more reliable data for regulatory submissions.

Enzymatic Hydrolysis Stability Studies

The differential susceptibility to esterase hydrolysis—where josamycin is rapidly converted to deisovaleryl josamycin, which is itself resistant [3]—positions deisovaleryl josamycin as a key tool for investigating the stability of macrolide ester prodrugs. It can serve as a stable endpoint marker in assays designed to measure esterase activity or to screen for esterase inhibitors. Its resistance ensures that it does not undergo further degradation, allowing for precise quantification of the hydrolytic conversion rate from the parent drug.

Analytical Method Development and Impurity Profiling

As a designated impurity (Impurity F) in josamycin drug substance, deisovaleryl josamycin is a required reference standard for HPLC and UPLC method development and validation in pharmaceutical quality control [4]. Its use ensures that methods are specific, linear, and accurate for the quantitation of this potential degradant or process-related impurity, which is essential for batch release testing and stability studies of josamycin formulations. Procurement of a certified standard directly supports compliance with pharmacopoeial monographs and ICH guidelines for impurity control.

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